molecular formula C20H15NO3 B5037390 1-acetyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione CAS No. 6240-86-4

1-acetyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione

Cat. No. B5037390
CAS RN: 6240-86-4
M. Wt: 317.3 g/mol
InChI Key: DMVAIMNYEBPGBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-acetyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione” is a complex organic molecule. It was synthesized by condensation of an oxiran imide derivative with an appropriate amine . The synthesized compound was evaluated for its cytotoxicity and anti-HIV-1 activity in MT-4 cells .


Synthesis Analysis

The synthesis of this compound involved the reaction of imide 1-acetyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione with 2-(chloromethyl)oxirane . This reaction yielded 1-acetyl-17-(oxiran-2-ylmethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione . This compound was then subjected to a reaction with an amine to give the appropriate amino alcohol .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The InChI code for this compound is 1S/C18H12O3/c19-17-15-13-9-5-1-2-6-10(9)14(16(15)18(20)21-17)12-8-4-3-7-11(12)13/h1-8,13-16H , which provides a standardized representation of its structure.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include condensation and reaction with an amine . The specific details of these reactions, including the conditions and reagents used, are not provided in the available sources.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not extensively detailed in the available sources. It is known to be a white to yellow solid . Its molecular weight is 276.29 .

Scientific Research Applications

Crystal and Geometry-Optimized Structure

  • Research Insight: Computational calculations and crystal structure determination of an anthracene-based Diels-Alder adduct closely related to the target compound reveal significant insights into molecular interactions and structural optimizations. This research aids in understanding the physical properties and potential applications of such complex molecules (Hillman, Tanski, & Roberts, 2020).

α-Glucosidase Inhibition Activity

  • Research Insight: Compounds structurally similar to the target molecule have been isolated from Alnus sieboldiana and demonstrated significant α-glucosidase inhibition activity. This suggests potential applications in the treatment of diabetes or as a template for developing new therapeutic agents (Chiba, Ichizawa, Kawai, & Nishida, 2013).

Synthesis and Transformation Potential

  • Research Insight: Research into related cyclic compounds illustrates their potential for chemical synthesis and transformation into various functionalized derivatives. These insights are crucial for developing new pharmaceuticals and advanced materials (Basavaiah & Satyanarayana, 2001).

Application in Steroid Synthesis

  • Research Insight: Studies on similar compounds have shown their application in the synthesis of complex steroids. This has implications for the development of new steroid-based drugs and hormones (Bull & Bischofberger, 1983).

Potential for Complex Molecular Constructions

  • Research Insight: Research on structurally related molecules shows their utility in constructing complex molecular architectures, which is essential for the development of novel organic compounds with specific properties (Nguyen et al., 2017).

properties

IUPAC Name

1-acetyl-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO3/c1-10(22)20-13-8-4-2-6-11(13)15(12-7-3-5-9-14(12)20)16-17(20)19(24)21-18(16)23/h2-9,15-17H,1H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMVAIMNYEBPGBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C12C3C(C(C4=CC=CC=C41)C5=CC=CC=C25)C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10387516
Record name AC1MFBWR
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10387516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione

CAS RN

6240-86-4
Record name AC1MFBWR
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10387516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-acetyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione
Reactant of Route 2
1-acetyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione
Reactant of Route 3
1-acetyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione
Reactant of Route 4
1-acetyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione
Reactant of Route 5
1-acetyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione
Reactant of Route 6
Reactant of Route 6
1-acetyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.